2-(3-bromo-2-methylphenyl)-2-methylpropanal
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Overview
Description
2-(3-bromo-2-methylphenyl)-2-methylpropanal is an organic compound with a unique structure that includes a bromine atom and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-2-methylphenyl)-2-methylpropanal typically involves the bromination of 2-methylpropanal followed by a Friedel-Crafts alkylation reaction. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperatures to ensure the selective bromination of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-2-methylphenyl)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: 2-(3-bromo-2-methylphenyl)-2-methylpropanoic acid or 2-(3-bromo-2-methylphenyl)-2-methylpropanone.
Reduction: 2-(3-bromo-2-methylphenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-bromo-2-methylphenyl)-2-methylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3-bromo-2-methylphenyl)-2-methylpropanal exerts its effects involves interactions with various molecular targets. The bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to potential biological effects. Pathways involved may include oxidative stress responses and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
3-bromo-2-methylbenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
3-bromo-2-methylbenzoic acid: Contains a carboxylic acid group instead of an aldehyde.
2-bromo-4-methylpropanal: Different position of the bromine and methyl groups.
Uniqueness
2-(3-bromo-2-methylphenyl)-2-methylpropanal is unique due to its specific substitution pattern on the benzene ring and the presence of both a bromine atom and an aldehyde group
Properties
CAS No. |
2228569-42-2 |
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Molecular Formula |
C11H13BrO |
Molecular Weight |
241.12 g/mol |
IUPAC Name |
2-(3-bromo-2-methylphenyl)-2-methylpropanal |
InChI |
InChI=1S/C11H13BrO/c1-8-9(11(2,3)7-13)5-4-6-10(8)12/h4-7H,1-3H3 |
InChI Key |
ILUXFNZDWFGTBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(C)(C)C=O |
Purity |
95 |
Origin of Product |
United States |
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